molecular formula C18H30F3N3O2 B6605149 N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid CAS No. 2241145-51-5

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid

Cat. No.: B6605149
CAS No.: 2241145-51-5
M. Wt: 377.4 g/mol
InChI Key: LPHVRIPDDZSVNV-UHFFFAOYSA-N
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Description

N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid is a compound that features an adamantane moiety, which is known for its rigid, diamond-like structure

Preparation Methods

The synthesis of N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . Another method involves refluxing in 1,2-dichloroethane with trifluoroacetic acid, followed by Friedel–Crafts alkylation to the 2-adamantyl position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and other substitution reactions are possible, often using reagents like bromine or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation of adamantane derivatives can lead to the formation of dehydroadamantanes .

Scientific Research Applications

N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The adamantane moiety provides a rigid structure that can interact with various enzymes and receptors, potentially disrupting their normal function. This disruption can lead to therapeutic effects, such as antiviral or antibacterial activity .

Comparison with Similar Compounds

Similar compounds to N’'-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid include other adamantane derivatives such as:

Properties

IUPAC Name

2-(2-adamantylmethyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3.C2HF3O2/c1-3-19(4-2)16(17)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11;3-2(4,5)1(6)7/h11-15H,3-10H2,1-2H3,(H2,17,18);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHVRIPDDZSVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NCC1C2CC3CC(C2)CC1C3)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30F3N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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